

# EOC317: A Preclinical Technical Overview of a Multi-Targeted Kinase Inhibitor

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## Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

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Disclaimer: This document summarizes the publicly available preclinical data for the investigational drug **EOC317**. The Phase 1 clinical trials for **EOC317** were discontinued in both the USA and China, and as such, detailed clinical data is not available.[1] This guide focuses on the preclinical evidence that formed the basis for its initial clinical investigation.

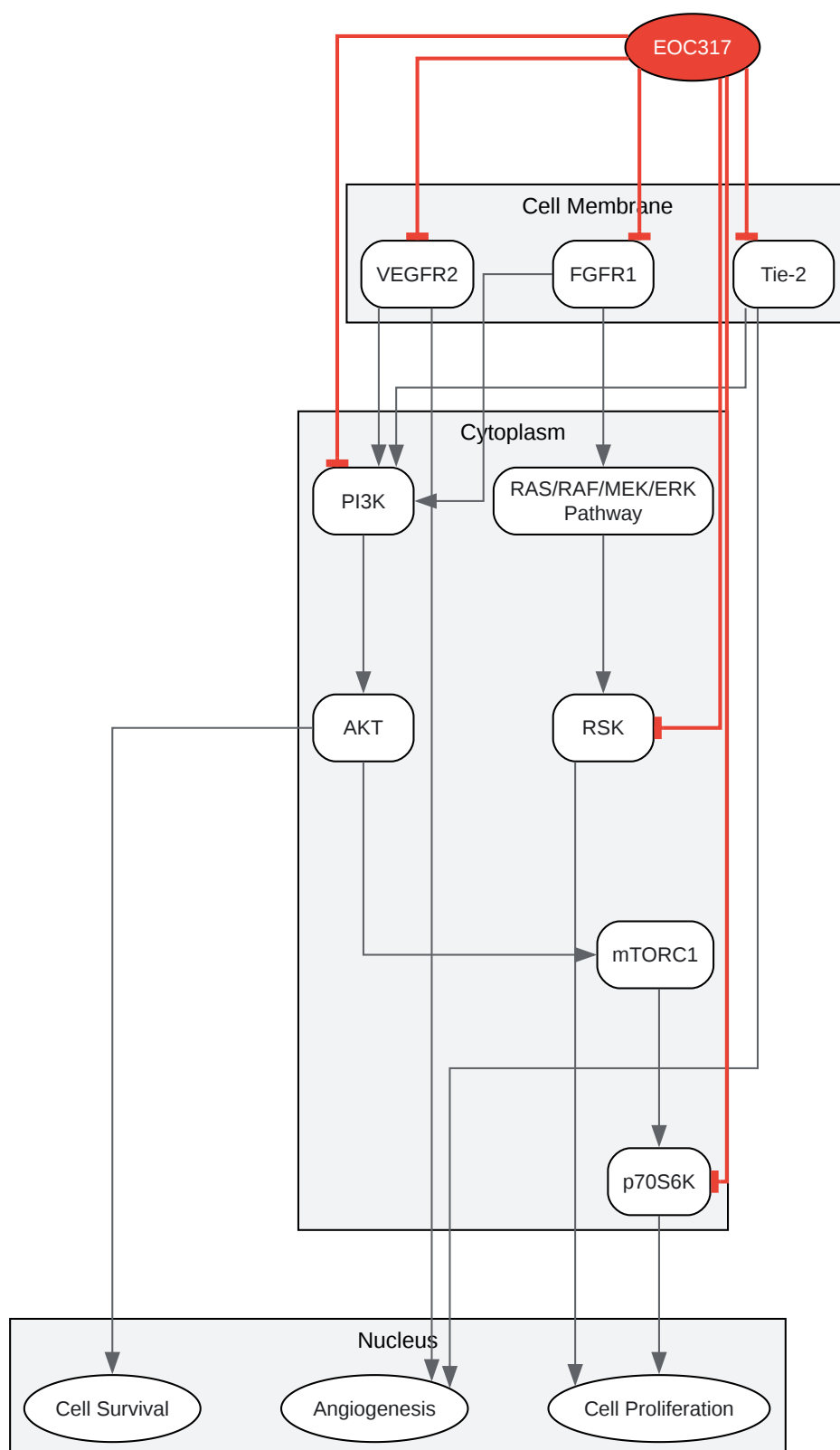
## Introduction

**EOC317** (also known as ACTB-1003) is an orally available, small molecule, multi-mode kinase inhibitor with potential antineoplastic activity.[2] It was developed to simultaneously target multiple key signaling pathways involved in tumor growth, angiogenesis, and survival. This document provides a technical summary of the preclinical data on **EOC317**, including its mechanism of action, in vitro potency, and preclinical experimental designs.

## Mechanism of Action

**EOC317** exerts its anti-cancer effects by targeting several critical kinases. Its primary modes of action are the inhibition of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[1][3][4] Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and downstream effectors such as Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), thereby inducing apoptosis.[2][3][4]

The following diagram illustrates the primary signaling pathways targeted by **EOC317**.



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## EOC317 Targeted Signaling Pathways

## Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of **EOC317** against key target kinases was quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

Target Kinase	IC50 (nM)	Primary Cellular Process
VEGFR2	2	Angiogenesis
Tie-2	4	Angiogenesis
FGFR1	6	Cancer Mutations, Proliferation
RSK	5	Apoptosis Induction
p70S6K	32	Apoptosis Induction

Data sourced from  
MedChemExpress and  
TargetMol.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed experimental protocols from the discontinued Phase 1 clinical trials are not publicly available. However, preclinical studies provide insight into the methodologies used to characterize **EOC317**.

## In Vitro Cell-Based Assays

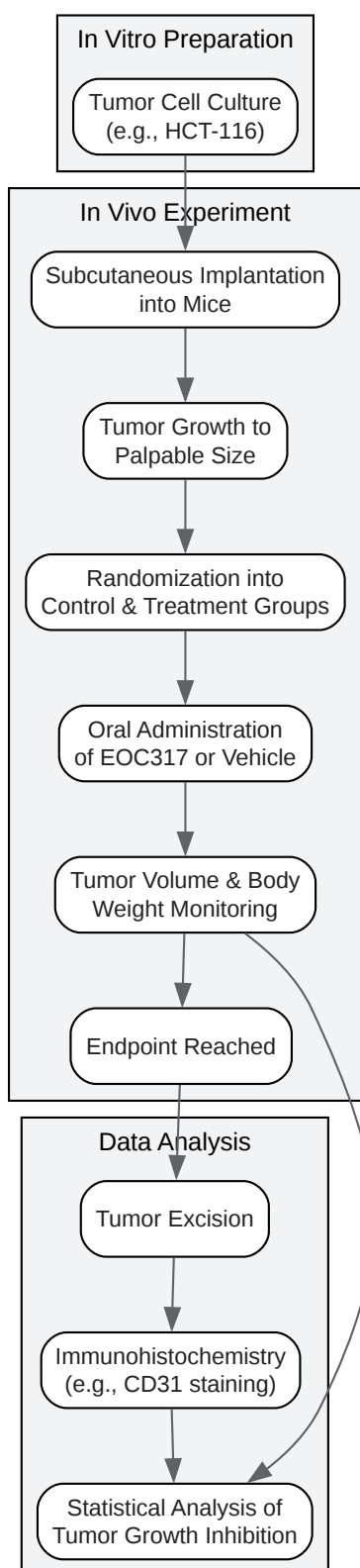
- Cell Lines:
  - OPM2: A human multiple myeloma cell line with an FGFR3 translocation, used to assess activity in FGFR-driven cancers.
  - Ba/F3-TEL-FGFR1: A murine leukemia cell line engineered to overexpress FGFR1, serving as a model for FGFR1-dependent proliferation.

- HCT-116: A human colon cancer cell line used for xenograft models to evaluate in vivo efficacy and combination therapies.[3][4]
- Methodology:
  - Cells were cultured in appropriate media and conditions.
  - **EOC317** was dissolved, likely in DMSO, to create a stock solution.[3]
  - Cells were treated with serial dilutions of **EOC317** to determine dose-dependent effects on cell proliferation and viability.
  - Standard assays such as MTT or CellTiter-Glo® would have been used to quantify cell viability.

## In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Methodology:
  - Human tumor cells (e.g., HCT-116) were implanted subcutaneously into the mice.
  - Once tumors reached a specified volume, mice were randomized into treatment and control groups.
  - **EOC317** was formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
  - The drug was administered orally at various doses.
  - Tumor volume was measured regularly to assess tumor growth inhibition.
  - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers like CD31 to assess angiogenesis.[3]

The following diagram outlines a general workflow for preclinical in vivo evaluation of **EOC317**.



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